2,6-Difluorobenzyl Azide-d2

Vue d'ensemble

Description

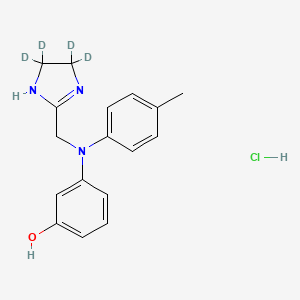

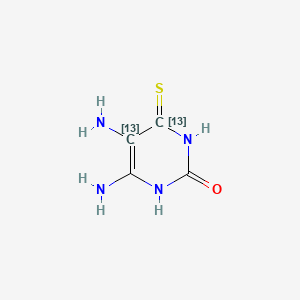

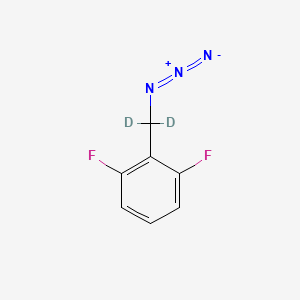

2,6-Difluorobenzyl Azide-d2 is a chemical compound with the molecular formula C7H5F2N3 . It is an intermediate in the preparation of an antiepileptic drug . The compound is colorless and has an oil form .

Molecular Structure Analysis

The molecular weight of 2,6-Difluorobenzyl Azide-d2 is approximately 171.14 g/mol . The exact mass and monoisotopic mass are both 171.05770699 g/mol . The compound has a topological polar surface area of 14.4 Ų .Physical And Chemical Properties Analysis

2,6-Difluorobenzyl Azide-d2 is soluble in acetone, chloroform, dichloromethane, and ethyl acetate . It has a rotatable bond count of 2 . The compound has no hydrogen bond donors and 4 hydrogen bond acceptors .Relevant Papers One relevant paper is "Organic synthesis in a modular robotic system driven by a chemical programming language" . This paper discusses the development of an autonomous compiler and robotic laboratory platform to synthesize organic compounds, which could potentially include 2,6-Difluorobenzyl Azide-d2. Another relevant paper is "An efficient synthesis of rufinamide, an antiepileptic drug" , which could potentially involve the use of 2,6-Difluorobenzyl Azide-d2 as an intermediate.

Applications De Recherche Scientifique

Synthesis of 1,2,3-Triazoles

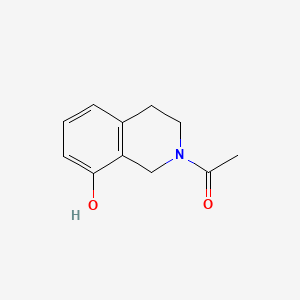

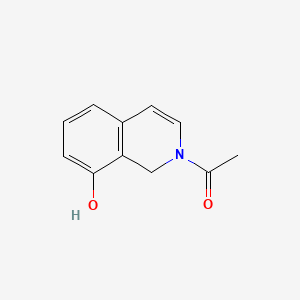

2,6-Difluorobenzyl Azide-d2: is utilized in the synthesis of 1,2,3-triazoles , a class of nitrogen-rich heterocycles known for their stability and versatile applications. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as a ‘click’ reaction, is a key method for synthesizing these compounds . This process is highly valued for its regioselectivity and high yield, making it a cornerstone in medicinal chemistry for creating compounds with potential therapeutic effects.

Antiepileptic Drug Synthesis

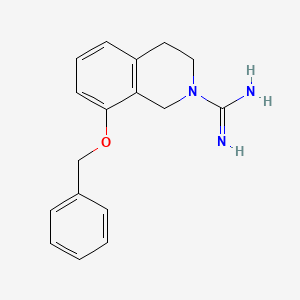

One of the significant pharmaceutical applications of 2,6-Difluorobenzyl Azide-d2 is the synthesis of Rufinamide , an anticonvulsant medication used to treat seizure disorders and Lennox-Gastaut syndrome . Rufinamide’s synthesis showcases the practicality of using this azide in flow chemistry, emphasizing its role in the production of bioactive molecules.

Mechanochemical Synthesis

The compound is also employed in mechanochemical synthesis, a solvent-free technique that uses mechanical force to drive chemical reactions. This method is applied to create multi-functionalized 1,2,3-triazoles and analogs of Rufinamide, demonstrating the adaptability of 2,6-Difluorobenzyl Azide-d2 in innovative synthetic approaches .

Material Science

In material science, 2,6-Difluorobenzyl Azide-d2 can be a precursor for designing polymers and dendrimers with triazole units. These materials benefit from the triazole’s thermal stability and chemical resistance, which are essential for developing advanced materials with specific properties .

Bioconjugation Chemistry

The azide group in 2,6-Difluorobenzyl Azide-d2 is reactive towards alkynes under CuAAC conditions, making it a valuable tool in bioconjugation chemistry. This application is crucial for attaching various biomolecules to surfaces or other large molecules, facilitating the study of biological systems .

Peptidomimetics

The synthesis of peptidomimetics, which are molecules that mimic the structure of peptides, is another application. By incorporating triazole rings as amide bond mimics, researchers can create more stable peptidomimetics with enhanced biological activity .

Combinatorial Drug Chemistry

2,6-Difluorobenzyl Azide-d2: is instrumental in combinatorial drug chemistry, where it is used to generate libraries of compounds for drug screening. The high-throughput synthesis of diverse triazole-containing compounds accelerates the discovery of new drugs .

Agrochemicals

Lastly, the synthesis of agrochemicals is an emerging field for 2,6-Difluorobenzyl Azide-d2 . Triazole derivatives are known for their fungicidal properties, and their synthesis through CuAAC reactions opens up possibilities for developing new agrochemical agents .

Mécanisme D'action

Target of Action

2,6-Difluorobenzyl Azide-d2 is primarily used as an intermediate in the preparation of an antiepileptic drug . .

Mode of Action

As an intermediate in drug synthesis, it likely undergoes further chemical reactions to form the active compound in the antiepileptic drug .

Biochemical Pathways

As an intermediate, its primary role is likely in the synthesis of the active compound, which would then interact with biological targets and pathways .

Result of Action

As an intermediate in the synthesis of an antiepileptic drug, its primary role is likely in the formation of the active drug compound .

Action Environment

As an intermediate compound, its stability and reactivity under various conditions would be a key consideration in the drug synthesis process .

Propriétés

IUPAC Name |

2-[azido(dideuterio)methyl]-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUBPHMRHROHZ-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorobenzyl Azide-d2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.